![molecular formula C24H33N3O5 B14009701 [8-methoxy-3-methyl-1-(propan-2-ylcarbamoyloxymethyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-2-yl]methyl N-propan-2-ylcarbamate CAS No. 91523-55-6](/img/structure/B14009701.png)
[8-methoxy-3-methyl-1-(propan-2-ylcarbamoyloxymethyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-2-yl]methyl N-propan-2-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid,(1-methylethyl)-,(5,6-dihydro-8-methoxy-3-methylpyrrolo[2,1-a]isoquinoline-1,2-diyl)bis(methylene)ester (9CI) is a complex organic compound with the molecular formula C24H33N3O5 and a molecular weight of 443.54 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo[2,1-a]isoquinoline core, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid,(1-methylethyl)-,(5,6-dihydro-8-methoxy-3-methylpyrrolo[2,1-a]isoquinoline-1,2-diyl)bis(methylene)ester (9CI) typically involves multiple steps. One common method includes the reaction of 5,6-dihydro-8-methoxy-3-methylpyrrolo[2,1-a]isoquinoline with isopropyl isocyanate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
Carbamic acid,(1-methylethyl)-,(5,6-dihydro-8-methoxy-3-methylpyrrolo[2,1-a]isoquinoline-1,2-diyl)bis(methylene)ester (9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
Carbamic acid,(1-methylethyl)-,(5,6-dihydro-8-methoxy-3-methylpyrrolo[2,1-a]isoquinoline-1,2-diyl)bis(methylene)ester (9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Carbamic acid,(1-methylethyl)-,(5,6-dihydro-8-methoxy-3-methylpyrrolo[2,1-a]isoquinoline-1,2-diyl)bis(methylene)ester (9CI) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Carbamic acid, (phenylmethyl)-, [5-(3,4-dichlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]bis(methylene)ester
- Carbamic acid, (5,6-dihydro-8-methoxy-3-methylpyrrolo[2,1-a]isoquinoline-1,2-diyl)bis(methylene)ester
Uniqueness
Carbamic acid,(1-methylethyl)-,(5,6-dihydro-8-methoxy-3-methylpyrrolo[2,1-a]isoquinoline-1,2-diyl)bis(methylene)ester (9CI) stands out due to its unique structural features, such as the pyrrolo[2,1-a]isoquinoline core and the presence of multiple functional groups.
属性
CAS 编号 |
91523-55-6 |
|---|---|
分子式 |
C24H33N3O5 |
分子量 |
443.5 g/mol |
IUPAC 名称 |
[8-methoxy-3-methyl-1-(propan-2-ylcarbamoyloxymethyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-2-yl]methyl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C24H33N3O5/c1-14(2)25-23(28)31-12-20-16(5)27-10-9-17-11-18(30-6)7-8-19(17)22(27)21(20)13-32-24(29)26-15(3)4/h7-8,11,14-15H,9-10,12-13H2,1-6H3,(H,25,28)(H,26,29) |
InChI 键 |
ZHINPYBTGWQWDC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C2N1CCC3=C2C=CC(=C3)OC)COC(=O)NC(C)C)COC(=O)NC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[4-(3-chlorophenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphinothioyl]methanamine](/img/structure/B14009621.png)

![2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14009634.png)
![Benzofuro[2,3-g]isoquinoline](/img/structure/B14009642.png)
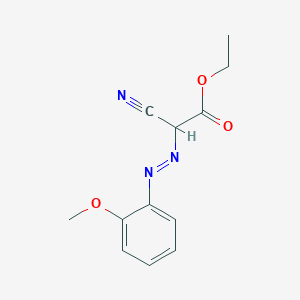
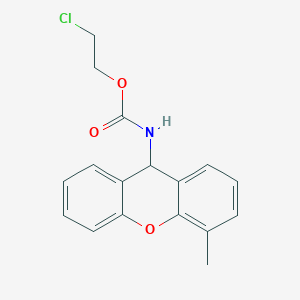

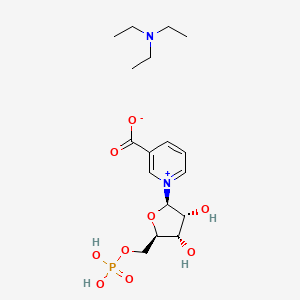
![N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide](/img/structure/B14009666.png)


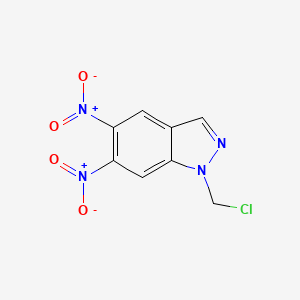
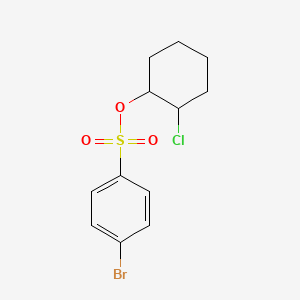
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14009694.png)
